Indole-3-acetic acid (IAA) is a naturally occurring plant hormone known as an auxin. It plays a crucial role in various plant growth and development processes []. Indole-3-acetic-2,2-d2 acid (IAA-d2) is an isotopically labeled variant of IAA where the two hydrogen atoms on the second carbon position are replaced with deuterium (a stable isotope of hydrogen). This specific modification proves valuable in scientific research due to several reasons:
IAA-d2 acts as a valuable tool in isotope tracer studies. Deuterium, unlike its lighter counterpart hydrogen, has a different mass. This mass difference allows scientists to track the movement and metabolism of IAA within a plant system []. By feeding plants with IAA-d2 and analyzing the distribution of the labeled molecule and its metabolites, researchers can gain insights into IAA's transport mechanisms, breakdown pathways, and how it interacts with other plant molecules.
Mass spectrometry (MS) is a powerful analytical technique commonly used in plant hormone research. IAA-d2 serves as an internal standard in MS experiments []. An internal standard is a known compound added to a sample before analysis. It helps to account for variations in instrument performance and sample preparation, leading to more accurate and reproducible measurements of IAA levels in plant tissues.
Indole-3-acetic-2,2-d2 acid has the molecular formula C10H7D2NO2 and a molecular weight of 177.20 g/mol . It is structurally similar to indole-3-acetic acid, with the key difference being the replacement of two hydrogen atoms with deuterium atoms at the alpha position of the acetic acid group . This deuteration provides the compound with distinct properties that make it valuable for various scientific applications.
Indole-3-acetic-2,2-d2 acid is expected to exhibit similar biological activity to indole-3-acetic acid, which is a crucial plant hormone involved in various growth and development processes . The deuteration likely does not significantly alter its biological function, but it allows for unique experimental approaches in studying auxin metabolism and signaling pathways.
Indole-3-acetic-2,2-d2 acid has several important applications in research:
While specific interaction studies with indole-3-acetic-2,2-d2 acid are not mentioned in the search results, it is likely used to investigate:
Indole-3-acetic-2,2-d2 acid belongs to a family of auxin-related compounds. Similar compounds include:
Indole-3-acetic-2,2-d2 acid is unique among these compounds due to its deuterium labeling, which allows for its use in specialized experimental techniques without significantly altering its biological activity. This property makes it invaluable for studying auxin dynamics and metabolism in plants, providing insights that would be difficult to obtain with non-labeled compounds .
Indole-3-acetic-2,2-d2 acid possesses the molecular formula C10D2H7NO2, with a molecular weight of 177.20 daltons, representing an increase of 2 atomic mass units compared to the unlabeled parent compound. The compound exhibits a melting point range of 165-169°C and maintains a solid crystalline form under standard conditions. The deuterium substitution occurs specifically at the alpha carbon position adjacent to the carboxylic acid group, where two hydrogen atoms are replaced with deuterium isotopes, achieving an isotopic purity of 98 atom percent deuterium.
The structural integrity of the indole ring system remains uncompromised during the deuteration process, preserving the compound's biological activity while introducing the desired isotopic label. The compound is identified by the Chemical Abstracts Service number 24420-86-8 and carries multiple synonyms including 3-indoleacetic acid-α,α-d2, deuterated indole-3-acetic acid, and heteroauxin-α,α-d2.
The deuterium labeling of indole-3-acetic-2,2-d2 acid significantly influences its spectroscopic properties, particularly in nuclear magnetic resonance and mass spectrometry applications. In proton nuclear magnetic resonance spectroscopy, the deuterium substitution results in the absence of signals corresponding to the alpha carbon protons, providing clear evidence of successful deuteration. The compound exhibits characteristic mass spectral fragmentation patterns with a molecular ion peak shifted by +2 mass units compared to the unlabeled compound.
Carbon-13 nuclear magnetic resonance analysis reveals the presence of carbon-deuterium coupling patterns, with the alpha carbon showing characteristic triplet splitting due to coupling with the two deuterium atoms. High-resolution mass spectrometry confirms the molecular formula, with electrospray ionization time-of-flight analysis providing exact mass measurements that validate the isotopic composition.
Deuterium nuclear magnetic resonance spectroscopy serves as a particularly valuable analytical tool for characterizing this compound, as deuterium possesses a nuclear spin of 1, unlike hydrogen-1 which has a spin of 1/2. This difference in nuclear properties allows for specific detection and quantification of the deuterium-labeled compound in complex biological matrices.